Attention:For research use only. Not for human or veterinary use.
Usually In Stock
Click on QUICK INQUIRY to receive a quote from our team of experts.
With the quality product at a COMPETITIVE price, you can focus more on your research.
Packaging may vary depending on the PRODUCTION BATCH.
Description
Cdc7-IN-7c is a small molecule inhibitor designed to target and inhibit Cell Division Cycle 7 (CDC7) kinase, a serine/threonine kinase with an essential role in the initiation of DNA replication . CDC7, in a complex with its regulatory subunit DBF4, forms the DBF4-dependent kinase (DDK) which is required to trigger the firing of replication origins during the S phase of the cell cycle . The primary mechanism of action of this compound is the potent and selective inhibition of the CDC7/DBF4 complex. By acting as an ATP-competitive inhibitor, it prevents CDC7 from phosphorylating key substrates, most notably the MCM2 and MCM4 subunits of the replicative DNA helicase . This inhibition halts the initiation of DNA replication, leading to replication fork stalling, S-phase delay, and the induction of p53-independent apoptotic cell death in rapidly proliferating cells . The value of this compound in oncology research is significant. CDC7 kinase is frequently overexpressed in various human cancers, including colorectal, breast, and ovarian cancers, and its high expression is often correlated with poor patient prognosis . Preclinical studies indicate that cancer cells are particularly vulnerable to CDC7 inhibition, which can selectively induce apoptosis in transformed cells while sparing normal, non-transformed cells . This makes CDC7 an attractive molecular target for anticancer therapy. Researchers can utilize this compound to investigate replication stress, DNA damage checkpoints, and cell cycle dynamics . Furthermore, its application extends to combination therapy studies, where it has been shown to synergistically enhance the efficacy of classical DNA-damaging chemotherapeutic agents . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.
Cdc7 Inhibitors in Preclinical Research: Focus on Cdc7 in 7c and Related Compounds
Conceptual Framework for Targeting Cdc7 in Research
Cdc7 is a serine-threonine kinase that is essential for the initiation of DNA replication and the response to DNA damage. atlasgeneticsoncology.orgshu.edu Its activity is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell former 4), forming the active Dbf4-dependent kinase (DDK) complex. shu.edunih.gov The primary function of the DDK complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7). atlasgeneticsoncology.orgnih.gov This phosphorylation is a pivotal event that triggers the unwinding of DNA at replication origins, a prerequisite for DNA synthesis. shu.edu
The rationale for targeting Cdc7 in cancer research is built on several key observations. Cdc7 is frequently overexpressed in a wide range of human cancers, including ovarian, breast, colon, and lung cancers, and this overexpression often correlates with poor clinical outcomes. shu.edunih.gov Cancer cells, characterized by their high proliferation rates, are particularly dependent on robust DNA replication machinery. patsnap.com Furthermore, many cancer cells have defects in their cell cycle checkpoint pathways. shu.edu Inhibition of Cdc7 in these checkpoint-compromised cells prevents the initiation of DNA replication, leading to replication stress, accumulation of DNA damage, and ultimately, a form of programmed cell death known as apoptosis. shu.edupatsnap.com In contrast, normal, non-cancerous cells can often tolerate transient Cdc7 inhibition by activating cell cycle arrest, making Cdc7 inhibitors selectively lethal to tumor cells. shu.edu This therapeutic window forms the conceptual basis for developing Cdc7 inhibitors as anticancer agents. atlasgeneticsoncology.orgpatsnap.com
Research into Chemical Design and Optimization of Cdc7 Inhibitors
The development of potent and selective Cdc7 inhibitors is a complex process involving sophisticated chemical design and optimization strategies. A primary challenge is the high affinity of Cdc7 for its natural substrate, ATP, which necessitates the development of inhibitors with very high potency to be competitive. patsnap.com
Rational drug design relies heavily on understanding the three-dimensional structure of the target protein. Co-crystal structures of Cdc7 kinase with bound inhibitors have provided atomic-level insights into the key interactions required for binding. nih.gov This structural information guides medicinal chemists in modifying chemical scaffolds to enhance potency and selectivity. For instance, identifying specific hydrogen bonds or hydrophobic interactions between an inhibitor and the kinase's active site allows for the targeted synthesis of new analogs with improved binding affinity. Structure-activity relationship (SAR) studies are systematically conducted to understand how changes in a molecule's structure affect its biological activity, leading to the optimization of lead compounds. shu.edu
Research into Cdc7 inhibition has explored a wide array of chemical scaffolds to identify novel and effective drug candidates. Initial "hit" compounds are often identified through high-throughput screening (HTS) of large chemical libraries. Once identified, these hits serve as starting points for optimization. Diverse chemical lineages, such as pyrrolopyridinones, thieno[3,2-d]pyrimidines, and pyrazole-based compounds, have been investigated. This exploration of varied chemical matter increases the probability of discovering inhibitors with desirable drug-like properties and unique modes of binding.
Table 1: Examples of Preclinical Cdc7 Inhibitor Scaffolds
Chemical Scaffold
Example Compound(s)
Key Features
Pyrrolopyridinone
Derivatives of 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
Among the first potent Cdc7 kinase inhibitors identified.
Thieno[3,2-d]pyrimidine
TAK-931
Orally active and selective inhibitor that advanced to clinical trials. nih.gov
Pyrazole Derivatives
Various proprietary compounds
Investigated for potent and selective inhibition of Cdc7 kinase activity.
Azole-based compounds
Various proprietary compounds
Optimized for potency and pharmacokinetic properties following HTS.
A significant challenge with kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome. nih.gov Most early Cdc7 inhibitors are ATP-competitive, meaning they bind to this conserved pocket. nih.gov To overcome potential off-target effects, researchers are exploring allosteric modulation. Allosteric inhibitors bind to sites on the kinase other than the active site, inducing a conformational change that inactivates the enzyme. nih.gov These allosteric sites are generally less conserved, offering a promising route to greater selectivity. nih.gov
Computational methods have been used to identify novel "druggable" cavities on the surface of the Cdc7 protein. nih.gov Some of these pockets are located at the interface between Cdc7 and its activator, Dbf4. nih.gov Targeting this protein-protein interaction with small molecules represents an alternative and potentially more selective strategy for inhibiting DDK activity compared to blocking the ATP site.
A critical step in the preclinical development of any kinase inhibitor is to determine its selectivity profile. Candidate compounds are tested against a large panel of other kinases to identify potential off-target activities. High selectivity is crucial to minimize side effects and ensure that the observed biological effect is due to the inhibition of the intended target. Achieving selectivity can be challenging but is often accomplished by designing compounds that exploit subtle differences in the amino acid composition or conformation of the ATP-binding pocket between different kinases. For example, some inhibitors may target specific inactive conformations of the kinase, which are less conserved than the active state. patsnap.com
Molecular and Cellular Mechanisms of Action of Cdc7-IN-7c and Related Inhibitors
The molecular and cellular consequences of Cdc7 inhibition have been extensively studied. The primary molecular effect is the blockade of MCM complex phosphorylation. atlasgeneticsoncology.orgnih.gov Specifically, inhibitors prevent the phosphorylation of serine residues on the MCM2 subunit, which is a key biomarker of Cdc7 activity in cells. nih.gov
This inhibition of MCM phosphorylation prevents the loading of other essential replication factors, thereby blocking the initiation of DNA synthesis. nih.govpatsnap.com As a result, cells treated with Cdc7 inhibitors are unable to enter the S phase of the cell cycle, leading to cell cycle arrest. atlasgeneticsoncology.org In cancer cells with defective G1/S checkpoints, this arrest often leads to replication fork stalling and collapse, generating double-strand DNA breaks. patsnap.com The accumulation of catastrophic DNA damage triggers apoptosis, selectively killing the cancer cells. shu.edu
Recent studies have also revealed that Cdc7 plays a role in DNA damage repair pathways, such as homologous recombination. nih.gov Therefore, inhibiting Cdc7 can sensitize cancer cells to traditional DNA-damaging agents like chemotherapy, a concept described as "chemical-induced synthetic lethality." nih.gov
Table 2: Cellular Effects of Cdc7 Inhibition
Cellular Process
Consequence of Cdc7 Inhibition
Reference
DNA Replication
Blockade of replication origin firing; S-phase arrest
Cdc7 inhibitors function by directly binding to the kinase, preventing it from phosphorylating its substrates. patsnap.com This inhibition halts the initiation of DNA replication, leading to replication stress and subsequent cell death. patsnap.com The selectivity of these inhibitors is a key advantage, as they can target the robust DNA replication machinery of cancer cells while sparing normal cells. patsnap.com
One such inhibitor, TAK-931, is a potent and highly selective small-molecule inhibitor of Cdc7 kinase. nih.gov It has been shown to be a time-dependent, ATP-competitive inhibitor. nih.gov The kinetic profiling of TAK-931 revealed a slow dissociation from the Cdc7 protein, contributing to its potent inhibitory activity. nih.gov
Interactive Data Table: Binding Kinetics of TAK-931 with Cdc7
Parameter
Value
IC50
<0.3 nM
KD (equilibrium dissociation constant)
4.24 × 10−10 M
Koff (dissociation rate constant)
6.30 × 10−4/s
Residence Time
26 min
Consequence of Cdc7 Inhibition on MCM Phosphorylation and Origin Firing
Cdc7, in conjunction with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK) complex. patsnap.comnih.gov A primary function of this complex is the phosphorylation of the minichromosome maintenance (MCM) protein complex, specifically MCM2. researchgate.netnih.gov This phosphorylation event is a critical step for the initiation of DNA replication and the firing of replication origins. universityofgalway.ienih.govembopress.org
Inhibition of Cdc7, therefore, directly impacts this process. For instance, the Cdc7 inhibitor PHA-767491 has been shown to prevent the Cdc7-dependent phosphorylation of chromatin-bound Mcm4. dundee.ac.uk Similarly, depletion of Cdc7 impairs the hyper-phosphorylation of Mcm2 at specific Cdc7-dependent sites. shu.edu This lack of MCM phosphorylation prevents the recruitment of other necessary replication factors, such as Cdc45, effectively halting origin firing and the initiation of DNA synthesis. universityofgalway.ie
Impact on DNA Replication Fork Progression and Fidelity
Beyond its role in origin firing, Cdc7 also plays a part in the progression and stability of the DNA replication fork. nih.gov It has been shown to localize at replication forks and is involved in coordinating processes at the fork, independent of its role in initiation. nih.gov
Inhibition of Cdc7 can affect the speed of replication forks. While a decrease in the number of new replication origins is observed upon Cdc7 depletion, this is often compensated by an increased speed of the existing forks. harvard.edu However, under conditions of mild topoisomerase inhibition, Cdc7 activity, similar to the protein MRE11, is involved in the active slowing of fork progression. nih.gov Both proteins are also retained on stalled forks, where they promote fork processing and restart. nih.gov
Induction of Replication Stress and DNA Damage Accumulation
A primary consequence of Cdc7 inhibition is the induction of replication stress. patsnap.com This stress arises from the inefficient progression of DNA replication, which can lead to the stalling of replication forks. patsnap.comuniversityofgalway.ie
Sustained inhibition of Cdc7 can lead to an accumulation of DNA damage. nih.gov The failure to properly initiate replication and the subsequent stress on the replication forks can result in DNA double-strand breaks. universityofgalway.ie In cancer cells with disabled replication checkpoint controls, the depletion of Cdc7 can lead to aberrant progression into the S and M phases of the cell cycle, with lethal consequences. shu.edu
Modulation of DNA Repair Pathways, Including Homologous Recombination Repair Suppression
Cdc7 is implicated in the DNA damage response and plays a role in various DNA repair pathways. nih.govresearchgate.net Notably, Cdc7 activity has been linked to the regulation of homologous recombination (HR) repair. researchgate.net
The inhibition of Cdc7 has been shown to suppress HR repair activity. nih.gov For example, the Cdc7 inhibitor TAK-931 has been demonstrated to delay recovery from double-strand breaks and lead to an accumulation of DNA damage by suppressing this repair pathway. nih.gov This suppression of HR makes cancer cells more sensitive to DNA-damaging chemotherapies. nih.gov
Effects on Cell Cycle Checkpoint Activation and Signaling
Cdc7 plays a complex role in cell cycle checkpoint activation and signaling. It is involved in the S phase checkpoint, which is a critical mechanism for maintaining genomic integrity in response to replication stress. embopress.org
Cdc7 is required for the activation of the replication checkpoint. nih.gov It has been shown to be necessary for the interaction between the checkpoint proteins Claspin and Chk1 in human cancer cells. nih.gov Inhibition of Cdc7 can delay checkpoint activation. nih.gov However, in some contexts, if replication forks are not initiated due to Cdc7 inhibition, the checkpoint signal may not be generated, leading to a failure to arrest the cell cycle. embopress.org
Preclinical in vitro Investigations of this compound Effects
Anti-proliferative Activity Across Various Cellular Models
Cell division cycle 7 (Cdc7) kinase inhibitors have demonstrated significant anti-proliferative activity across a wide range of cancer cell lines in preclinical studies. shu.edudntb.gov.ua These small molecule inhibitors effectively halt the growth of tumor cells by targeting a key regulator of DNA replication. shu.edu The cytotoxic effects of these compounds have been observed in multiple tumor cell lines, including those derived from colorectal and breast cancers, as well as leukemia. investorroom.com
For instance, the thieno[3,2-d]pyrimidin-4(3H)-one derivative, EP-05, a potent and selective Cdc7 inhibitor, has shown strong anti-proliferation activity against a variety of cancer cell lines. nih.gov Its efficacy is particularly notable against Capan-1 pancreatic cancer and COLO 205 colorectal cancer cells, with IC50 values below 0.03 μmol/L. nih.gov Further testing revealed broad cytotoxicity, with IC50 values under 0.54 μmol/L across 29 different cancer cell lines. nih.gov The strongest activity was observed in SW620 and DLD-1 colon cancer cell lines. nih.gov Similarly, the Cdc7 inhibitor XL413 has been shown to inhibit the growth of chemo-resistant small-cell lung cancer (SCLC) cells. nih.gov
Anti-proliferative Activity of Cdc7 Inhibitor EP-05
Cell Line
Cancer Type
IC50 (µmol/L)
Capan-1
Pancreatic Cancer
0.028
COLO 205
Colorectal Cancer
<0.03
SW620
Colorectal Cancer
0.068
DLD-1
Colorectal Cancer
0.070
HUVEC
Normal Endothelial
33.41
Analysis of Cell Cycle Perturbations and Arrest Phenotypes
Cdc7 kinase plays a critical role in the initiation of DNA replication, specifically during the G1/S transition of the cell cycle. longdom.orgnih.govsmolecule.com Its primary function involves phosphorylating the minichromosome maintenance (MCM) protein complex, which is essential for the firing of replication origins. shu.eduharvard.edunih.gov Consequently, inhibition of Cdc7 directly impairs the progression of cells through the S phase. nih.govnih.gov
In cancer cells, which often have compromised DNA damage checkpoints, the inhibition of Cdc7 leads to an aberrant progression through the S and M phases, ultimately resulting in lethal consequences. shu.edu Studies show that depleting or inhibiting Cdc7 in cancer cells causes a retardation of S phase progression. nih.gov In contrast, normal, non-transformed cells typically respond to Cdc7 inhibition by undergoing a reversible G1 cell cycle arrest. oncotarget.com This differential response is attributed to a functional DNA origin activation checkpoint in normal cells that is often defective in cancer cells. shu.eduoncotarget.com
Recent research has revised the understanding of the G1/S transition, suggesting that Cdc7 and cyclin-dependent kinase 1 (CDK1) have functionally redundant roles. harvard.eduduke.edu At least one of these two kinases must be active for a cell to enter the S phase. harvard.eduduke.edu This finding indicates that while Cdc7 is a key player, CDK1 can compensate for its absence in triggering DNA replication, although this may occur at a reduced pace. harvard.edu
Characterization of Cell Death Pathways Induced by Cdc7 Inhibition (e.g., Apoptosis)
The primary mechanism of cell death induced by Cdc7 inhibition in cancer cells is apoptosis. researchgate.net This process is often independent of the tumor suppressor p53 status, occurring in both p53-positive and p53-negative cancer cells. nih.govnih.gov The induction of apoptosis following treatment with Cdc7 inhibitors has been confirmed through various methods, including Annexin-V staining and assays detecting DNA fragmentation. oncotarget.comresearchgate.net
The apoptotic cascade is initiated as a consequence of severe replicative stress and the collapse of stalled replication forks. oncotarget.com This leads to the activation of executioner caspases, such as caspase-3 and caspase-7. oncotarget.comresearchgate.net A key event in this pathway is the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. oncotarget.comresearchgate.net Cleavage of PARP by caspases is a hallmark of apoptosis and serves to prevent the cell from repairing the extensive DNA damage and completing the cell death program. researchgate.net In glioblastoma and pancreatic cancer cell lines, treatment with Cdc7 inhibitors like PHA-767491 resulted in marked apoptotic cell death, confirmed by the cleavage of both PARP-1 and caspase-3. oncotarget.comresearchgate.net Furthermore, in some contexts, prolonged S-phase arrest without proper replication completion can lead to mitotic catastrophe, which subsequently triggers apoptosis. investorroom.com Interestingly, in cells where p53 is knocked out, the response to prolonged Cdc7 inhibition can shift from a senescence-like state directly to apoptosis. nih.gov
Induction of Senescence-like States and Associated Cellular Responses
Prolonged inhibition of Cdc7 can drive cells into a state of cellular senescence, which is characterized by irreversible growth arrest. longdom.orgnih.gov This phenomenon has been observed in various cellular models, including breast epithelial cells and liver cancer cells with TP53 mutations. nih.govresearchgate.netnih.gov The induction of senescence is a p53-dependent process; in the absence of functional p53, cells are more likely to undergo apoptosis instead of entering a senescent state. longdom.orgnih.gov
The senescent phenotype is confirmed by several key markers. One of the most widely used is the activity of senescence-associated β-galactosidase (SA-β-gal) at a pH of 6.0. researchgate.netnih.govfrontiersin.org Treatment with the Cdc7 inhibitor XL413, for example, induced SA-β-gal staining in liver cancer cell lines. researchgate.net In addition to SA-β-gal activity, these cells often exhibit morphological changes and the formation of senescence-associated heterochromatin foci (SAHFs). nih.gov
Another critical feature of this response is the development of a senescence-associated secretory phenotype (SASP). researchgate.netnih.gov This involves the expression and secretion of a variety of cytokines and chemokines, which can modulate the tumor microenvironment. nih.gov Studies have shown that Cdc7 inhibition leads to the accumulation of micronuclei that are positive for the Cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that can trigger inflammatory signaling. nih.gov
Differential Sensitivity of Cancer Cells Versus Non-Transformed Cells
A crucial aspect of Cdc7 inhibitors as potential anti-cancer agents is their selective cytotoxicity toward cancer cells compared to normal, non-transformed cells. nih.govpatsnap.com While Cdc7 inhibition leads to potent, p53-independent apoptotic cell death in a wide array of cancer cell lines, it does not significantly affect the viability of normal cells under similar treatment conditions. nih.govnih.gov
This differential sensitivity stems from the distinct ways cancer cells and normal cells respond to the replicative stress induced by Cdc7 inhibition. shu.edu Normal cells possess intact cell cycle checkpoint controls. shu.edu When DNA replication initiation is blocked, these checkpoints, such as the DNA origin activation checkpoint, trigger a reversible cell cycle arrest, typically in the G1 phase, allowing the cell to pause until the stress is resolved. shu.eduoncotarget.com In contrast, many cancer cells have disabled or defective checkpoint mechanisms. shu.edunih.gov When these cells are treated with a Cdc7 inhibitor, they fail to arrest appropriately and proceed into S and M phases with under-replicated DNA, leading to genomic instability, mitotic failure, and ultimately, cell death. shu.edunih.gov
The selectivity of the Cdc7 inhibitor EP-05 was demonstrated by comparing its effect on various cancer cell lines to its effect on a normal human umbilical vein endothelial cell (HUVEC) line. The IC50 value for HUVEC cells was 33.41 μmol/L, significantly higher than the sub-micromolar values observed for numerous cancer cell lines, underscoring the therapeutic window for this class of compounds. nih.gov
Analysis of Specific Signaling Pathway Modulations (e.g., cGAS/STING, NF-κB)
Inhibition of Cdc7 can modulate specific intracellular signaling pathways, particularly those related to inflammation and innate immunity. The replicative stress and genomic instability caused by Cdc7 inhibitors can lead to the formation of micronuclei and the accumulation of cytoplasmic DNA. nih.govnih.gov This cytosolic DNA is detected by the enzyme Cyclic GMP-AMP synthase (cGAS), which in turn activates the Stimulator of Interferon Genes (STING) pathway. nih.govnih.gov
Activation of the cGAS/STING pathway triggers a robust type-I interferon response, which plays a critical role in antitumor immunity. nih.gov For example, the combination of the Cdc7 inhibitor XL413 with the PARP inhibitor Olaparib was shown to significantly upregulate interferon-stimulated genes (ISGs) through cGAS/STING activation in ovarian cancer models. nih.gov This immune activation was critical for the enhanced therapeutic effect observed in immunocompetent mouse models. nih.gov
Furthermore, the induction of a senescence-like state by Cdc7 inhibitors is also linked to an inflammatory response. nih.gov This response is characterized by the induction of cytokine and chemokine expression, a key component of the Senescence-Associated Secretory Phenotype (SASP). longdom.orgnih.gov This inflammatory signaling can involve the activation of transcription factors such as NF-κB and STAT3, which are frequently dysregulated in cancer. longdom.org
Preclinical in vivo Evaluation of this compound
The anti-tumor activity of Cdc7 inhibitors has been validated in several preclinical in vivo models, primarily using patient-derived xenografts (PDX) and cell line-derived xenografts (CDX). youtube.com These studies have demonstrated that targeting Cdc7 can significantly inhibit tumor growth in live animal models. nih.gov
The orally active Cdc7 inhibitor TAK-931 has shown a broad spectrum of antitumor efficacy in various preclinical cancer models. nih.gov Similarly, the inhibitor XL413 has been evaluated in vivo for its potential to enhance the efficacy of standard chemotherapy. In a xenograft model of chemo-resistant small-cell lung cancer, the combination of XL413 with chemotherapy resulted in significantly inhibited tumor growth compared to either treatment alone. nih.gov
Combination therapies involving Cdc7 inhibitors have shown particular promise. In ovarian cancer xenograft and PDX models, the combination of XL413 and the PARP inhibitor Olaparib significantly suppressed tumor growth. nih.gov In multiple liver cancer models, including Huh7 and MHCC97H xenografts, a "one-two punch" approach combining the Cdc7 inhibitor XL413 (to induce senescence) with an mTOR inhibitor (to kill senescent cells) resulted in dramatic tumor growth inhibition. nih.gov These in vivo studies provide strong preclinical evidence supporting the continued development of Cdc7 inhibitors as a therapeutic strategy for various cancers.
Summary of Preclinical in vivo Efficacy of Cdc7 Inhibitors
Assessment of Anti-tumor Efficacy in Established Preclinical Models
The anti-tumor properties of Cdc7 inhibitors have been evaluated in a range of preclinical models, demonstrating significant potential. Inhibition of Cdc7 has been shown to be effective in controlling tumor growth in animal models. nih.gov These compounds have demonstrated activity against several types of cancer in preclinical studies, including solid and liquid tumors like triple-negative breast cancer. shu.edu
In p53-mutant breast cancer cell lines, specifically Her2-overexpressing and triple-negative types, targeting Cdc7 with RNAi resulted in apoptotic cell death. nih.gov This highlights the potential for Cdc7 inhibitors to be particularly effective in cancers with specific genetic backgrounds, such as p53 mutations, which are common in aggressive tumors. nih.gov Furthermore, Cdc7 is frequently overexpressed in various cancers, including colorectal, ovarian, breast, and lung cancers, making it a viable therapeutic target. nih.govnih.gov Studies using xenograft models, including those derived from patient tumors, have confirmed the anti-proliferative efficacy of these inhibitors. nih.gov
Evaluation of Impact on Tumor Growth and Progression Dynamics
The mechanism by which Cdc7 inhibitors impede tumor growth is rooted in their fundamental role in the cell cycle. Cdc7, in partnership with its regulatory subunit Dbf4, forms the Dbf4-dependent kinase (DDK) complex, which is crucial for the early stages of DNA replication. patsnap.comshu.edu This complex phosphorylates the minichromosome maintenance (MCM) helicase complex, an essential step for initiating DNA synthesis. nih.govnih.gov
Inhibition of Cdc7 disrupts this process, leading to a halt in the initiation of DNA replication. patsnap.com This impairment of S-phase progression induces replication stress, which is a hallmark of cancer. nih.govnih.gov In cancer cells, which often have compromised cell cycle checkpoints, this induced replication stress can lead to an accumulation of DNA damage, aberrant progression through the S and M phases, and ultimately, "mitotic catastrophe" or apoptosis. shu.edunih.govresearchgate.net In contrast, normal cells typically respond to Cdc7 inhibition by arresting in the G1 phase and remaining viable. nih.gov This selective lethality towards cancer cells underscores the therapeutic potential of targeting this kinase. patsnap.com
Investigation of Systemic and Local Immunological Effects within the Tumor Microenvironment Models
Recent preclinical research has revealed that the impact of Cdc7 inhibitors extends beyond direct effects on cancer cell proliferation to include modulation of the tumor microenvironment (TME). mdpi.com By inducing replication stress and genomic instability, Cdc7 inhibitors can enhance the visibility of cancer cells to the immune system, potentially improving the efficacy of immunotherapies. patsnap.com
A key mechanism in this process is the activation of the cGAS/STING signaling pathway. nih.govnih.gov The DNA damage and replication stress caused by Cdc7 inhibition can lead to the release of cytosolic DNA, which is sensed by the cGAS/STING pathway, triggering a robust type-I interferon response. nih.govnih.gov This, in turn, promotes an inflammatory phenotype and enhances antitumor immunity, leading to tumor regression in murine syngeneic tumor models. nih.govnih.gov For example, the Cdc7 inhibitor TAK-931 was found to induce senescence-like aneuploid cells that express high levels of inflammatory cytokines and chemokines, a characteristic of the senescence-associated secretory phenotype (SASP). nih.gov This inflammatory response results in the accumulation of tumor-infiltrating immune cells, boosting antitumor immunity and making tumors more susceptible to immune checkpoint inhibitors. nih.gov
Combination Therapy Research with this compound
A significant area of preclinical investigation involves the use of Cdc7 inhibitors in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance.
Synergistic Effects with DNA-Damaging Chemotherapeutic Agents
High-throughput chemical screening has identified DNA-damaging agents as having the highest synergistic anti-proliferative effects when combined with Cdc7 inhibitors. nih.gov The combination of a Cdc7 inhibitor with agents like cisplatin (B142131) or doxorubicin (B1662922) can amplify replication stress in cancer cells, leading to increased cell death. patsnap.com
Studies with the Cdc7 inhibitor TAK-931 showed that it sensitizes cancer cells to DNA-damaging agents. nih.gov Phosphoproteomic analysis revealed that TAK-931 suppresses homologous recombination repair activity, which delays the recovery from double-strand breaks caused by agents like irradiation, leading to an accumulation of DNA damage. nih.govresearchgate.net Similarly, the Cdc7 inhibitor XL413 demonstrated a synergistic effect with cisplatin and etoposide (B1684455) in chemo-resistant small-cell lung cancer (SCLC) cells, inducing G1/S phase arrest, DNA damage, and increased apoptosis. nih.gov This suggests that targeting Cdc7 could be a valuable strategy to improve the efficacy of chemotherapy, particularly in chemo-resistant cancers. nih.gov
Potentiation of PARP Inhibitor Efficacy
Combining Cdc7 inhibitors with Poly (ADP-ribose) Polymerase (PARP) inhibitors represents another promising strategy, particularly for cancers with existing DNA repair deficiencies. patsnap.com PARP inhibitors work by preventing the repair of single-strand DNA breaks, which then lead to double-strand breaks at stalled replication forks. mdpi.com
Preclinical studies have shown that combining a Cdc7 inhibitor like XL413 with the PARP inhibitor Olaparib synergistically enhances anti-tumor efficacy in ovarian cancer models. nih.govnih.gov The combination leads to significant DNA damage and replication stress. nih.govnih.gov This enhanced stress activates the cGAS/STING signaling pathway, triggering a type-I interferon response that boosts antitumor immunity. nih.govnih.gov This dual approach of disrupting DNA replication initiation (Cdc7i) and DNA repair (PARPi) can be a highly effective therapeutic strategy, especially for patients who have developed resistance to PARP inhibitors alone. nih.govnih.gov
Combinatorial Strategies with Other Targeted Agents (e.g., DNMT inhibitors, BCL2 inhibitors)
The synergistic potential of Cdc7 inhibitors extends to other classes of targeted therapies. For instance, research has pointed to potential combinations with BCL2 inhibitors. researchgate.net In models of neuroendocrine transformation, a mechanism of resistance to targeted therapies in lung and prostate cancers, Cdc7 inhibition was shown to enhance the response to standard cytotoxic agents. researchgate.net While specific data on combinations with DNA methyltransferase (DNMT) inhibitors is less detailed in the provided context, the overarching principle is that targeting the fundamental process of DNA replication initiation can create vulnerabilities that are exploitable by other targeted agents.
Strategies for Sensitizing Cancer Cells to Immunotherapy
Inhibition of the cell division cycle 7 (Cdc7) kinase is emerging as a promising strategy to sensitize cancer cells to immunotherapy, particularly to immune checkpoint inhibitors (ICIs). The primary mechanism hinges on the induction of replication stress, a hallmark of Cdc7 inhibition, which can transform immunologically "cold" tumors into "hot" tumors that are more responsive to immune attack. ncc.go.jpnih.gov
Preclinical research using Cdc7 inhibitors like TAK-931 has elucidated a pathway through which these agents modulate the tumor microenvironment. ncc.go.jp Inhibition of Cdc7 disrupts the initiation of DNA replication, leading to significant replication stress. harvard.edu This stress results in chromosomal instability and the formation of aneuploid cells, which often display characteristics of cellular senescence. nih.gov
A key consequence of this process is the induction of a senescence-associated secretory phenotype (SASP). nih.gov Cells undergoing SASP release a variety of pro-inflammatory cytokines and chemokines. This inflammatory signaling cascade actively recruits immune cells into the tumor microenvironment. nih.gov Specifically, studies have shown a significant accumulation of tumor-infiltrating immune cells, such as CD8+ and CD4+ T cells, in tumors treated with a Cdc7 inhibitor. ncc.go.jp This influx of effector immune cells effectively converts the tumor from an immune-deserted to an immune-inflamed phenotype, rendering it more susceptible to the action of immune checkpoint inhibitors. ncc.go.jpnih.gov
The combination of a Cdc7 inhibitor with ICIs has been shown to profoundly enhance anti-proliferative activities in preclinical models. nih.gov By inducing replication stress and genomic instability, Cdc7 inhibitors increase the visibility of cancer cells to the immune system, thereby augmenting the efficacy of immunotherapies. harvard.edu These findings suggest that inducing replication stress through Cdc7 inhibition is a viable therapeutic strategy to improve clinical outcomes in combination with conventional immunotherapy. nih.gov
The table below summarizes the key molecular and cellular events involved in the sensitization of cancer cells to immunotherapy by Cdc7 inhibitors.
Broader Biological and Therapeutic Research Implications
Re-evaluation of Cdc7 Essentiality and Functional Redundancy with Other Kinases (e.g., CDK1)
Historically, Cdc7 has been considered an essential and rate-limiting kinase for the initiation of DNA replication, acting in concert with CDK2 to trigger origin firing harvard.edunih.gov. However, recent studies using advanced techniques such as targeted protein degradation and chemical genetics have led to a re-evaluation of this perceived absolute essentiality in mammalian cells harvard.edunih.govnih.gov.
Research indicates that Cdc7 may be dispensable for cell division in many cell types under certain conditions harvard.edunih.govnih.gov. This unexpected finding is attributed, in part, to functional redundancy with another key cell cycle kinase, Cyclin-Dependent Kinase 1 (CDK1) harvard.edunih.govnih.govrupress.orgbiorxiv.org. Studies have shown that CDK1 is active during the G1/S transition, both in actively cycling cells and in cells exiting quiescence harvard.edunih.govnih.gov. Cdc7 and CDK1 appear to perform functionally redundant roles during this critical phase, suggesting that the presence of at least one of these kinases is sufficient to permit entry into S phase harvard.edunih.govnih.gov.
This observed redundancy revises the understanding of cell cycle progression, indicating that CDK1 physiologically regulates two distinct transitions during the cell division cycle, while Cdc7 may have a redundant function in DNA replication initiation harvard.edunih.govnih.gov. However, this view is not universally accepted, as other studies argue that Cdc7 is indeed necessary for proliferation and that complete loss of its kinase function is required to block DNA replication rupress.orgbiorxiv.org. Conflicting results may arise from incomplete inhibition of Cdc7 activity, which could still allow genome duplication due to the abundance and potential redundancy of the replication machinery rupress.org. The interplay between Cdc7 and CDK1 activity, particularly how CDK1 phosphorylation might counteract the effects of decreased Cdc7 levels, is an area of ongoing investigation rupress.org.
Emerging Roles of Cdc7 in Non-Oncological Biological Processes
While heavily studied in the context of cancer due to its role in cell proliferation, research has uncovered significant roles for Cdc7 in biological processes outside of oncogenesis.
Beyond its function in the cell cycle, Cdc7 has been identified as a novel regulator of cell differentiation. Studies have demonstrated a role for Cdc7 in transforming growth factor-β (TGF-β)-induced smooth muscle cell (SMC) differentiation nih.govnih.govahajournals.orgmybiosource.comsemanticscholar.org. This function appears to be distinct from its role in cell proliferation nih.govnih.govsemanticscholar.org.
Cdc7 regulates SMC differentiation by activating the transcription of SMC marker genes nih.govnih.gov. Inhibition or knockdown of Cdc7 suppresses the expression of early SMC markers such as α-SMA, SM22α, and calponin, while Cdc7 overexpression enhances their expression nih.govnih.gov. Mechanistically, Cdc7 interacts with Smad3, a key signaling molecule downstream of TGF-β, to induce SMC differentiation nih.govnih.govmybiosource.comsemanticscholar.org. Cdc7 enhances Smad3 binding to SMC marker gene promoters, facilitating the activation of their transcription nih.govnih.govsemanticscholar.org. This is achieved, in part, by supporting Smad3 nuclear retention nih.govnih.gov. Cdc7 has also been shown to regulate the late phase of SMC differentiation by activating the transcription of myocardin (Myocd), a master regulator of SMC differentiation, through interaction with Nkx2.5 ahajournals.org. These findings highlight a novel role for Cdc7 in regulating cell fate determination and maturation during differentiation nih.govahajournals.orgmybiosource.comsemanticscholar.org.
Emerging research indicates that Cdc7 also plays a role in modulating immune system function, particularly T cell activation. Studies using inhibitors, such as the dual Cdc7/Cdk9 inhibitor PHA-767491, have shown that inhibiting these kinases can potently suppress T cell activation frontiersin.orgnih.govnih.gov.
Inhibition of Cdc7/Cdk9 has been observed to impede T cell receptor (TCR) signaling and suppress various aspects of T cell activation, including the expression of activation markers, proliferation, and effector functions frontiersin.orgnih.govnih.gov. This suggests that Cdc7, or potentially Cdk9, may have previously undescribed roles in TCR signal transduction pathways frontiersin.orgnih.gov. While the antiproliferative effect of Cdc7 inhibition is expected given its role in DNA replication, the impact on early TCR signaling events points to a broader involvement in immune cell function frontiersin.orgnih.gov.
Furthermore, Cdc7 inhibition has been linked to the induction of replication stress and chromosomal instability in cancer cells, which can, in turn, activate anti-tumor immunity ncc.go.jp. This suggests a potential strategy for enhancing the effectiveness of immune checkpoint inhibitors by targeting Cdc7 ncc.go.jp. The observation that Cdc7/Cdk9 inhibition can impair T cell responses has implications for the use of Cdc7 inhibitors as cancer therapeutics, as it could potentially compromise the ability to resist infections or mount an effective anti-tumor immune response frontiersin.orgnih.govnih.gov.
Future Directions in Cdc7-Targeted Research
The expanding understanding of Cdc7's roles presents several avenues for future research and therapeutic development.
The development of more potent, selective, and bioavailable Cdc7 inhibitors remains a key focus for future research businesswire.comglobenewswire.comcancerresearchhorizons.com. While ATP-competitive inhibitors targeting the catalytic site have been developed, the high conservation of this site among kinases can lead to off-target effects tandfonline.com.
Future efforts are directed towards the discovery and development of next-generation inhibitors with improved selectivity profiles tandfonline.com. This includes exploring allosteric modulation as a strategy, targeting sites outside the catalytic cleft that are less conserved among kinases tandfonline.com. Identifying compounds that can interrupt the interaction between Cdc7 and its regulatory subunit, Dbf4, for instance, represents a promising approach for allosteric inhibition tandfonline.com.
The ongoing clinical evaluation of various Cdc7 inhibitors, such as SGR-2921 in hematologic malignancies, highlights the continued investment in this area schrodinger.com. Future research will focus on optimizing the pharmacological properties of these inhibitors and identifying specific patient populations or disease contexts where Cdc7 inhibition is most effective and well-tolerated cancerresearchhorizons.com.
Although MCM2 is a well-established primary substrate of Cdc7, it is becoming clear that DDK kinases, including Cdc7, likely have additional substrates outside of the canonical replication initiation pathway mybiosource.comnih.govnih.govresearchgate.netuniprot.orgnih.gov. The identification of Cdc7's interaction with Smad3 in smooth muscle differentiation is one example of a substrate and pathway outside of DNA replication nih.govnih.govmybiosource.comsemanticscholar.org.
Future research is needed to comprehensively identify and characterize these uncharacterized Cdc7 substrates and the downstream signaling pathways they regulate nih.gov. Understanding the full spectrum of Cdc7 substrates is crucial for fully appreciating its diverse biological roles and for predicting potential off-target effects of Cdc7 inhibitors. This includes exploring its involvement in DNA repair, recombination, and potentially other cellular processes where its kinase activity might play a regulatory role nih.govresearchgate.net. Elucidating these pathways will provide a more complete picture of Cdc7 biology and inform the development of more targeted and effective therapeutic strategies.
Advanced Preclinical Modeling for Therapeutic Strategy Refinement
Information specifically detailing the use of Cdc7-IN-7c in advanced preclinical modeling for therapeutic strategy refinement, including specific data tables and detailed research findings from publicly available sources, was not readily found during the search. Preclinical modeling is a crucial step in drug development, involving various in vitro and in vivo systems to evaluate a compound's potential efficacy and mechanism of action before clinical trials. Advanced models can include patient-derived xenografts (PDX), organoids, and complex co-culture systems, which aim to better recapitulate the tumor microenvironment and patient heterogeneity. While Cdc7 inhibitors are a subject of cancer research, specific published data on this compound within these advanced preclinical modeling contexts for refining therapeutic strategies could not be retrieved through the conducted searches.
Q & A
Q. What is the primary mechanism of action of Cdc7-IN-7c in cancer cells, and how does it influence cell cycle regulation?
this compound is a selective inhibitor of the Cell Division Cycle 7 (Cdc7) kinase, which is critical for initiating DNA replication and regulating the G1/S phase transition. Its mechanism involves binding to the ATP-binding pocket of Cdc7, thereby blocking phosphorylation of the MCM2-7 complex and inducing replication stress. This leads to cell cycle arrest and apoptosis in cancer cells with dysregulated replication checkpoints . To validate this mechanism, researchers should combine kinase inhibition assays (e.g., ATP-competitive ELISA) with cell cycle analysis via flow cytometry using propidium iodide staining. Dose-dependent effects on key downstream targets (e.g., phospho-MCM2) should be confirmed via Western blot .
Q. What in vitro assays are recommended to assess the inhibitory efficacy of this compound across diverse cancer models?
Standard assays include:
Cell viability assays : Use ATP-based luminescence (e.g., CellTiter-Glo) in panels of cancer cell lines (e.g., hepatocellular carcinoma HepG2, lung cancer A549) to determine IC₅₀ values.
Clonogenic survival assays : Evaluate long-term proliferation inhibition after 7–14 days of treatment.
Apoptosis detection : Annexin V/PI staining coupled with caspase-3/7 activity assays.
Ensure consistency by replicating experiments across biological triplicates and normalizing to vehicle controls. Include positive controls (e.g., known CDK inhibitors) for comparative analysis .
Q. How can researchers determine the optimal dosage range for this compound in preclinical in vivo studies?
Begin with pharmacokinetic (PK) profiling in rodent models to establish parameters like plasma half-life, bioavailability, and tissue distribution. Use dose-escalation studies (e.g., 10–100 mg/kg, oral or intraperitoneal) to monitor toxicity (e.g., body weight loss, organ histopathology) and efficacy (tumor volume reduction via caliper measurements). Pharmacodynamic (PD) markers, such as phospho-MCM2 levels in tumor biopsies, should correlate with PK data to identify the therapeutic window .
Advanced Research Questions
Q. How should researchers address contradictory results in this compound’s efficacy across different cancer types (e.g., hepatocellular vs. cervical cancer)?
Contradictions may arise from tumor-specific genetic backgrounds (e.g., TP53 mutation status) or variations in Cdc7 dependency. To resolve this:
Perform genomic profiling (e.g., RNA-seq, CRISPR screens) to identify biomarkers predictive of sensitivity.
Use orthogonal validation (e.g., siRNA-mediated Cdc7 knockdown) to confirm target specificity in resistant models.
Apply meta-analysis of existing datasets (e.g., GDSC, CCLE) to correlate Cdc7 expression with drug response .
Q. What experimental strategies can mitigate resistance to this compound in prolonged cancer treatments?
Resistance mechanisms often involve compensatory activation of parallel pathways (e.g., CDK1/2). Combinatorial approaches are recommended:
Synergy screens : Pair this compound with inhibitors of DNA repair (e.g., PARP inhibitors) or checkpoint kinases (e.g., ATR inhibitors).
Long-term culture models : Generate resistant cell lines via gradual dose escalation and characterize acquired mutations via whole-exome sequencing.
In vivo validation : Test combinations in patient-derived xenografts (PDX) with longitudinal sampling for molecular evolution analysis .
Q. How to design a robust methodology for studying this compound in combination with immune checkpoint inhibitors?
Preclinical design : Use immunocompetent murine models (e.g., MC38 colon cancer) to assess tumor-infiltrating lymphocytes (TILs) via flow cytometry (CD8⁺, PD-1⁺).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.